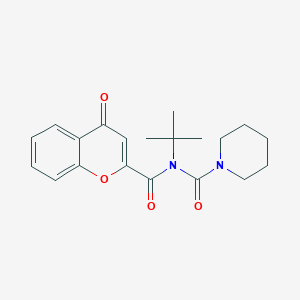

![molecular formula C13H11N3O2S B2843022 N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 921130-00-9](/img/structure/B2843022.png)

N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

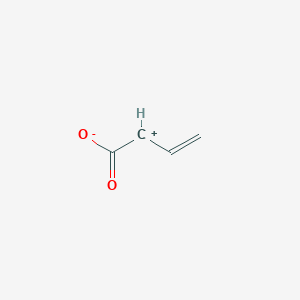

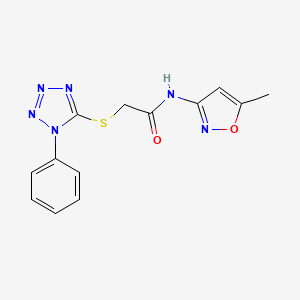

“N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a chemical compound. It is a part of the 1,3,4-oxadiazole family, which is known to possess a wide variety of biological activities .

Synthesis Analysis

The synthesis of compounds in the 1,3,4-oxadiazole family involves structural modifications to ensure high cytotoxicity towards malignant cells . The specific synthesis process of “N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is not detailed in the available resources.科学的研究の応用

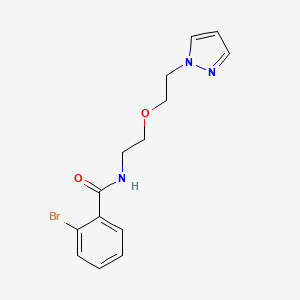

Benzamide Derivatives in Medical Research

Benzamide derivatives, like N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, often feature in medical research due to their diverse pharmacological properties. Such compounds are studied for their potential roles in treating various conditions, including psychiatric disorders, cancer, and inflammation.

Potential Applications

Psychiatric Disorder Treatment : Certain benzamide derivatives are recognized for their action on dopamine receptors, suggesting potential use in treating psychiatric conditions. For instance, amisulpride, a substituted benzamide, is known for its efficacy in managing schizophrenia symptoms, specifically targeting negative symptoms with minimal side effects related to extrapyramidal symptoms (Lôo et al., 1997).

Cancer Imaging and Treatment : Benzamide derivatives have been explored for their utility in imaging and treatment of cancer. For example, iodine-123-labelled benzamide derivatives are used in scintigraphic detection of melanoma metastases, leveraging their affinity for melanin or related structures in melanoma cells (Maffioli et al., 1994).

Anti-inflammatory Effects : Research on synthetic analogues of natural compounds, such as gallic acid derivatives, has shown potential in inhibiting mast cell-mediated allergic inflammation. These findings indicate that benzamide derivatives could also have applications in managing allergic and inflammatory diseases by suppressing histamine release and pro-inflammatory cytokines (Je et al., 2015).

作用機序

Mode of Action

It is known that the compound contains a prop-2-yn-1-ylthio group, which is often involved in interactions with biological targets

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the presence of the 1,3,4-oxadiazol-2-yl group, it is possible that this compound could interact with various enzymes or receptors, thereby influencing multiple biochemical pathways

Pharmacokinetics

The presence of the benzamide group may influence its absorption and distribution, while the prop-2-yn-1-ylthio group could potentially affect its metabolism and excretion

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structural features, it is possible that this compound could have a range of effects, depending on its specific targets and the biochemical pathways it affects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized and excreted

将来の方向性

特性

IUPAC Name |

N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYNHZVBWUQLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2842943.png)

![Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate](/img/structure/B2842944.png)

![N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2842956.png)

![(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2842957.png)

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2842962.png)